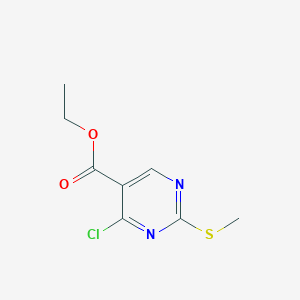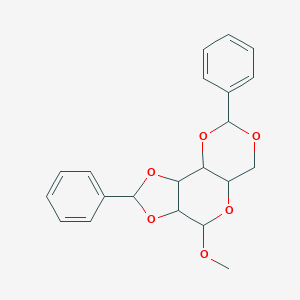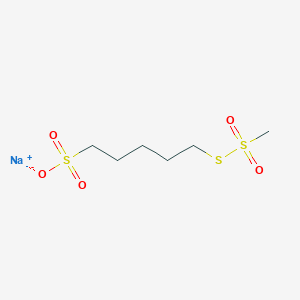
Methyl beta-D-ribofuranoside
Overview
Description
Methyl β-D-ribofuranoside (MβR) is a sugar molecule composed of a methyl group attached to a β-D-ribofuranoside. It is a monosaccharide, meaning it is composed of a single sugar unit, and is a derivative of ribose, a naturally occurring five-carbon sugar. Methyl β-D-ribofuranoside is found in a variety of biological systems and is involved in a number of biochemical processes. It is used in a wide range of research applications, including studies of enzyme kinetics, protein structure, and cell signaling.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl β-D-ribofuranoside is a representative of furanosides . Furanosides are molecules of great biological significance, integral components of RNA and DNA, shaping their three-dimensional structures and biological functions . They are crucial in antibiotics, antiviral drugs, and other biologically active compounds, impacting their efficacy and interactions .
Mode of Action
The unique dynamics of furanose rings, including pseudo rotation and ring puckering, influences their behavior and interactions . These dynamic features are critical for understanding the structure−function relationship of furanosides and other biomolecules . The delicate balance between enthalpy and entropy governs these motions, making certain conformations thermodynamically favorable in biological contexts .
Biochemical Pathways
Methyl β-D-ribofuranoside plays a vital role in various natural compounds and biochemical processes . This molecule has garnered scientific interest due to its structural and dynamical properties . While X-ray and neutron diffraction has provided valuable structural insights , nuclear magnetic resonance spectroscopy has probed its conformations in solution .
Pharmacokinetics
The compound’s vibrational spectra have been analyzed using a combination of inelastic neutron scattering, raman, and infrared spectroscopy . This allows for the observation of all modes regardless of the selection rules .
Result of Action
The result of Methyl β-D-ribofuranoside’s action can be observed in its vibrational spectra . Two distinct structures of the molecule were identified in the unit cell, differentiated mainly by the orientation of the furanose ring O−H bonds . The high-energy region (>2800 cm−1) encompasses the C−H and O−H stretching modes and offers convincing evidence of at least one H-bonding interaction between the two structures of Methyl β-D-ribofuranoside .
Action Environment
The action environment of Methyl β-D-ribofuranoside is influenced by various factors. The Raman spectra of Methyl β-D-ribofuranoside were recorded using the 532 and 785 nm wavelength lasers at a power of 5.0 mW . The infrared (IR) spectroscopy measurements were performed under normal atmospheric conditions at room temperature . These environmental conditions can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The unique dynamics of the furanose ring, including pseudo rotation and ring puckering, influences its behavior and interactions . These dynamic features are critical for understanding the structure−function relationship of Methyl beta-D-ribofuranoside and other biomolecules .
Cellular Effects
The delicate balance between enthalpy and entropy governs the motions of this compound, making certain conformations thermodynamically favorable in biological contexts . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other biomolecules . The vibrational spectra of this compound, obtained through a combination of inelastic neutron scattering, Raman, and infrared spectroscopy, provide insights into these interactions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The low-energy region of the spectrum is dominated by lattice vibrations and functional group rotation, while the midenergy region is dominated by out-of-plane bending motions of the furanose ring and by C−H bending in the methyl and methylene groups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with other biomolecules
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are influenced by its interactions with other biomolecules
properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRCAPFICWVAQ-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312174 | |
| Record name | Methyl β-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7473-45-2 | |
| Record name | Methyl β-D-ribofuranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7473-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl beta-D-ribofuranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007473452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl β-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl β-D-ribofuranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the conformational flexibility of methyl beta-D-ribofuranoside important?
A1: Unlike methyl hexopyranosides which favor a chair conformation, methyl pentofuranosides, including this compound, exhibit a wide range of ring conformations. [] This flexibility is crucial in biological systems as it influences the binding affinity and selectivity of nucleosides and carbohydrates to enzymes and receptors. [, ]
Q2: How does the structure of this compound influence its use in synthesizing adenosine receptor agonists?
A2: this compound serves as a starting point for synthesizing various N6-substituted adenosine derivatives, some of which exhibit agonistic activity at the A3 adenosine receptor. [] Modifications at the 2-position of the ribose ring, in conjunction with alterations at the N6- and 5'-positions, significantly impact the binding affinity and selectivity for A3 receptors. For instance, introducing a 2-chloro substituent enhances A3 selectivity, as seen with 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide, demonstrating a Ki value of 0.33 nM. []
Q3: Can you elaborate on the use of this compound in synthesizing potential antiviral agents?
A3: Researchers have utilized this compound to synthesize novel thiouracil derivatives, exploring their potential as antiviral agents, specifically against the hepatitis B virus (HBV). [] These derivatives, linked via sulfur or nitrogen at the 5-position of this compound, represent modified nucleosides that could interfere with viral replication. While the exact mechanism of action and efficacy require further investigation, this approach highlights the potential of using this compound as a scaffold for developing antiviral therapies. []
Q4: How is this compound used to study the structure of complex carbohydrates?
A4: this compound played a vital role in determining the structure of poly(adenosine diphosphate ribose), a complex carbohydrate involved in cellular processes like DNA repair and cell signaling. [] By comparing the 13C NMR spectra of poly(adenosine diphosphate ribose) with methyl alpha- and beta-D-ribofuranosides, researchers identified the presence of an alpha-(1'' leads to 2') ribofuranosyl ribofuranoside linkage within the polymer. [] This exemplifies the use of this compound as a model compound for elucidating the structure of more complex biomolecules.
Q5: How does the conformation of this compound relate to its NMR properties?
A5: The conformation of the ribose ring in this compound directly impacts its 13C-1H spin-coupling constants (JCH). [] These couplings, particularly the three-bond JCH values, are sensitive to dihedral angles and can be used to differentiate between various ring puckers. This relationship between conformation and NMR parameters is crucial for understanding the dynamic behavior of this compound and its role in biological systems. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















